Mollicellin D

Description

Structure

3D Structure

Properties

IUPAC Name |

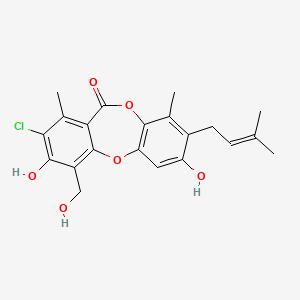

8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINFZKIGIQBKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218573 | |

| Record name | Mollicellin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68455-11-8 | |

| Record name | 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68455-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mollicellin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mollicellin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOLLICELLIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mollicellin D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mollicellin D: Chemical Structure, Biosynthetic Pathways, and Therapeutic Properties

Executive Summary

Mollicellin D is a biologically active depsidone secondary metabolite primarily isolated from endophytic and marine-derived fungi, notably Chaetomium brasiliense1. Synthesized via a non-reducing polyketide synthase (NR-PKS) pathway, this polyphenolic polyketide has garnered significant interest in pharmaceutical research due to its potent antibacterial properties against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and nontuberculous mycobacteria [[2]](). This technical guide provides an authoritative breakdown of its structural characteristics, biological activities, and the rigorous experimental protocols required for its isolation and evaluation.

Structural and Physicochemical Profiling

Mollicellin D (C₂₁H₂₁ClO₆) belongs to the depsidone class of chemical compounds. Its complex, rigid macrocyclic core is formed by the esterification and oxidative coupling of two orsellinic acid units (or substituted derivatives like 3-methylorsellinic acid) 2. The molecule is distinguished by two critical functional modifications: a monoprenyl group (3-methylbut-2-enyl) and regioselective chlorination at the C-8 position 3. These features dictate its high lipophilicity, which is essential for cellular membrane penetration.

Table 1: Physicochemical Properties of Mollicellin D

| Property | Value |

| Molecular Formula | C₂₁H₂₁ClO₆ 4 |

| Molecular Weight | 404.80 g/mol 3 |

| IUPAC Name | 8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one 3 |

| SMILES String | CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C 4 |

| XLogP3 (Lipophilicity) | 5.2 3 |

| Topological Polar Surface Area | 96.2 Ų 3 |

Biosynthetic Origins and Structure-Activity Relationship (SAR)

The biosynthesis of Mollicellin D is governed by silent biosynthetic gene clusters (BGCs) that are typically repressed under standard laboratory conditions 2. The pathway initiates with the iterative condensation of acetate and malonate units by NR-PKS to form orsellinic acid precursors. Tailoring enzymes subsequently catalyze oxidative coupling, prenylation, and chlorination.

Mechanistically, the prenyl group significantly elevates the molecule's XLogP3 to 5.2, enabling it to partition effectively into the thick peptidoglycan layers and lipid membranes of Gram-positive bacteria 3. The aldehyde/hydroxymethyl modifications and the electron-withdrawing chlorine atom are critical for specific electronic interactions with bacterial targets, directly correlating with its bactericidal efficacy 1.

Caption: Biosynthetic pathway and Structure-Activity Relationship (SAR) logic of Mollicellin D.

Biological Activities

Mollicellin D exhibits a dual biological profile, functioning both as a potent antimicrobial agent and a mycotoxin with mutagenic potential 5. Its primary clinical relevance lies in its high efficacy against Gram-positive multi-drug resistant strains.

Table 2: Antimicrobial Profile of Mollicellin D

| Pathogen Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus (ATCC 6538) | 6.25 µg/mL | [[1]]() |

| MRSA (Clinical Isolate 309) | 6.25 - 12.5 µg/mL | 1, 6 |

| Nontuberculous Mycobacteria | Active (Strain-dependent) | [[2]]() |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the bioassay-guided extraction, isolation, and biological evaluation of Mollicellin D.

Caption: Self-validating bioassay-guided isolation workflow for Mollicellin D.

Protocol 1: Bioassay-Guided Isolation from Chaetomium brasiliense

Objective: Isolate pure Mollicellin D using polarity-driven fractionation validated continuously by antimicrobial screening.

-

Fungal Cultivation: Culture C. brasiliense on solid rice medium or Potato Dextrose Broth (PDB) for 21-28 days at 25°C.

-

Causality/Rationale: Extended stationary phase cultivation is necessary to trigger the activation of silent BGCs responsible for secondary metabolite production, which are otherwise repressed during the exponential growth phase [[2]]().

-

-

Extraction: Macerate the mycelia and extract exhaustively with Ethyl Acetate (EtOAc).

-

Causality/Rationale: EtOAc possesses an intermediate polarity ideal for extracting moderately lipophilic depsidones like Mollicellin D, leaving highly polar primary metabolites (sugars, structural proteins) behind in the aqueous phase 1.

-

-

Primary Fractionation: Subject the concentrated EtOAc extract to Silica Gel Column Chromatography, eluting with a step gradient of Hexane/EtOAc (100:0 to 0:100).

-

Causality/Rationale: This step separates compounds based on hydrogen bonding and dipole interactions. Mollicellin D typically elutes in mid-polarity fractions.

-

-

Bioassay Validation (Self-Validating Step): Test all fractions against MRSA using a standard disk diffusion assay. Only active fractions proceed to the next step.

-

Causality/Rationale: This ensures resources are targeted solely at the biologically active chemotypes, preventing the blind purification of inactive structural analogs.

-

-

Purification: Purify the active fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing an isocratic mobile phase of CH₃CN/H₂O (e.g., 60:40) with 0.1% formic acid.

-

Causality/Rationale: The hydrophobic C18 stationary phase resolves structurally similar mollicellin analogues (e.g., Mollicellin H vs. D) based on subtle differences in lipophilicity (e.g., presence of methyl vs. desmethyl groups) [[2]]().

-

-

Structural Elucidation: Confirm the structure using 1D/2D NMR (¹H, ¹³C, HMBC, HSQC) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS).

-

Causality/Rationale: HREIMS confirms the exact molecular formula (C₂₁H₂₁ClO₆), while HMBC correlations map the specific ester and ether linkages of the depsidone core, verifying the exact structural isomer 7.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the precise MIC of purified Mollicellin D against MRSA.

-

Inoculum Preparation: Suspend MRSA colonies in sterile saline to a turbidity of 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Compound Dilution: Dissolve Mollicellin D in DMSO (stock: 1 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve a concentration range of 0.39 to 100 µg/mL.

-

Causality/Rationale: DMSO ensures complete dissolution of the highly lipophilic compound. The final DMSO concentration must remain <1% to prevent solvent-induced cytotoxicity which would skew the MIC results.

-

-

Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

-

Validation & Readout (Self-Validating Step): Include a positive control (Vancomycin) and a negative control (1% DMSO in MHB). The MIC is the lowest concentration exhibiting no visible bacterial growth.

Conclusion

Mollicellin D represents a fascinating intersection of complex fungal biosynthesis and potent pharmacological utility. Its unique chlorinated depsidone structure provides a privileged scaffold for overcoming multidrug resistance in Gram-positive pathogens. Future drug development efforts should focus on semi-synthetic modifications of the prenyl and hydroxyl groups to optimize its therapeutic index and mitigate its inherent mycotoxic effects 5.

References

-

Mycocentral. "Mollicellin d - Mycotoxin Database". Available at: [Link]

-

PubChem (NIH). "Mollicellin D | C21H21ClO6 | CID 152840". Available at:[Link]

-

RSC Advances. "Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress". Available at: [Link]

-

Chemical & Pharmaceutical Bulletin (J-Stage). "4-Desmethyl 7-Prenyl Mollicellin Analogue Isolated from Chaetomium brasiliense". Available at: [Link]

-

SciSpace. "Antimicrobial potentials of natural products against multidrug resistance pathogens". Available at: [Link]

-

ASM Journals. "Mollicellins: mutagenic and antibacterial mycotoxins". Available at: [Link]

Sources

- 1. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03414K [pubs.rsc.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Mollicellin D | C21H21ClO6 | CID 152840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mollicellin d - Mycotoxin Database [mycocentral.eu]

- 5. journals.asm.org [journals.asm.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Foreword: Unveiling the Pharmaceutical Potential of Chaetomium brasiliense

An In-Depth Technical Guide to the Bioactive Secondary Metabolites of Chaetomium brasiliense

For the attention of Researchers, Scientists, and Drug Development Professionals.

The fungal kingdom represents a vast and largely untapped reservoir of chemical diversity, offering novel scaffolds for drug discovery. Within this kingdom, the genus Chaetomium has distinguished itself as a prolific producer of bioactive secondary metabolites.[1][2][3][4] This guide focuses on a particularly promising species, Chaetomium brasiliense, a fungus that has been the subject of several biochemical investigations revealing its capacity to produce compounds with significant applications in medicine and agriculture.[5] This document serves as a technical deep-dive into the bioactive secondary metabolites of C. brasiliense, providing researchers and drug development professionals with a comprehensive overview of the key compound classes, their biological activities, and the methodologies for their isolation and characterization.

Our exploration will navigate through the major classes of secondary metabolites produced by C. brasiliense, with a particular focus on depsidones, a class of compounds for which this species is a notable source. We will also delve into other significant metabolites, including chromones and chaetoglobosins. The therapeutic potential of these compounds is underscored by their demonstrated cytotoxic, antimalarial, and antimicrobial activities.[6][7][8][9] This guide aims to be a practical resource, offering not only a review of the existing literature but also detailed experimental workflows and data presentation to facilitate further research and development in this exciting field.

The Chemical Arsenal of Chaetomium brasiliense: A Survey of Bioactive Secondary Metabolites

Chaetomium brasiliense produces a diverse array of secondary metabolites, primarily polyketides, which fall into several distinct chemical classes. The genus Chaetomium is known for producing a wide variety of metabolites including chaetoglobosins, xanthones, anthraquinones, chromones, depsidones, terpenoids, and steroids.[1][2][10][11]

Depsidones: The Prolific Mollicellins

The most prominent class of secondary metabolites isolated from C. brasiliense are the depsidones, with a significant number of novel compounds belonging to the mollicellin family.[1][6][8] These compounds are polyketides characterized by a dibenzo-ε-lactone core structure. Several novel mollicellins have been isolated from C. brasiliense, including mollicellins I, J, K, L, M, N, and V-Y.[1][6][8]

The biological activities of these depsidones are of significant interest to the drug discovery community. They have demonstrated a broad spectrum of bioactivity, including:

-

Cytotoxic Activity: A number of mollicellins have shown potent growth inhibitory activity against a range of human cancer cell lines. For instance, mollicellins I and H exhibited significant activity against human breast (Bre04), lung (Lu04), and neuroma (N04) cancer cell lines.[1] Other studies have reported cytotoxicity against KB, BC1, NCI-H187, and five cholangiocarcinoma cell lines.[6] Mollicellins X, H, and F have shown potent cytotoxicity against the human oral epidermoid carcinoma (KB) cell line, while mollicellin F was also potent against the human hepatocellular carcinoma (HepG2) cell line.[8][9] Additionally, mollicellin B has demonstrated cytotoxicity against the colorectal adenocarcinoma (HT-29) cell line.[8][9]

-

Antimalarial Activity: Several depsidones from C. brasiliense have exhibited activity against the malaria parasite, Plasmodium falciparum.[6][7]

-

Antimicrobial Activity: Some mollicellins have displayed antimicrobial properties. Mollicellin K has been reported to have activity against Mycobacterium tuberculosis and the fungal pathogen Candida albicans.[6] Furthermore, many depsidones isolated from C. brasiliense have shown potent antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, with some also showing moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative bacterium Pseudomonas aeruginosa.[8][9]

Chromones

Alongside depsidones, C. brasiliense has been found to produce chromones. One such compound is 2-(hydroxymethyl)-6-methylmethyleugenin.[1] While the primary focus of many studies on this organism has been the depsidones, the presence of other classes of compounds like chromones highlights the chemical diversity of this fungus.

Other Metabolites

The genus Chaetomium is known to produce a wide range of other bioactive compounds, including chaetoglobosins and azaphilones.[12][13][14] While specific reports on the isolation of these compounds from C. brasiliense are less frequent in the provided search results, the known biosynthetic capabilities of the genus suggest that different culture conditions or strains of C. brasiliense could yield these and other classes of metabolites. For example, a chaetochalasin with cytotoxic activity has been extracted from this fungus.[5]

From Fungus to Function: A Practical Guide to Isolation, Characterization, and Bioactivity Screening

The successful isolation and characterization of bioactive secondary metabolites from C. brasiliense is a multi-step process requiring careful planning and execution. This section provides a detailed, step-by-step methodology based on established protocols.

Fungal Cultivation and Extraction

The production of secondary metabolites is highly dependent on the growth conditions of the fungus. Solid-state fermentation is a commonly employed technique for the cultivation of Chaetomium species to enhance the production of their secondary metabolites.

Protocol 1: Solid-State Fermentation and Extraction of Chaetomium brasiliense

-

Inoculum Preparation:

-

Grow Chaetomium brasiliense on potato dextrose agar (PDA) plates for 7-10 days at 28°C.

-

Aseptically cut out small agar plugs containing the fungal mycelium.

-

-

Solid-State Fermentation:

-

Prepare a solid substrate, such as rice or a mixture of rice and corn grits, in Erlenmeyer flasks. Autoclave to sterilize.

-

Inoculate the sterile solid substrate with the agar plugs from the PDA plates.

-

Incubate the flasks under static conditions at 28°C for 3-4 weeks.

-

-

Extraction:

-

After the incubation period, break up the solid fermented material.

-

Macerate the fungal mass and substrate with a suitable organic solvent, such as ethyl acetate (EtOAc), at room temperature for 24-48 hours. This process should be repeated 2-3 times to ensure complete extraction.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Isolation and Purification of Bioactive Compounds

The crude extract is a complex mixture of compounds that requires further separation to isolate the individual bioactive metabolites. Column chromatography is a fundamental technique for this purpose.

Protocol 2: Chromatographic Separation of Secondary Metabolites

-

Initial Fractionation (Column Chromatography):

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

-

Further Purification (Preparative TLC or HPLC):

-

Combine fractions containing the same compound(s) based on their TLC profiles.

-

Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure compounds.

-

Workflow for Isolation and Purification of Bioactive Compounds from Chaetomium brasiliense

Caption: Workflow for isolating pure compounds.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure.

Bioactivity Screening

The isolated pure compounds are then screened for their biological activities using a variety of in vitro assays.

Protocol 3: Cytotoxicity and Antimicrobial Assays

-

Cytotoxicity Assays:

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

The SRB (sulforhodamine B) assay is a cell density-based assay.

-

These assays are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50). A variety of human cancer cell lines should be used to assess the spectrum of activity.

-

-

Antimicrobial Assays:

-

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.

-

Disk Diffusion Assay: This is a qualitative method to assess the antimicrobial activity of a compound.

-

Quantitative Bioactivity Data of Metabolites from Chaetomium brasiliense

The following table summarizes the reported cytotoxic activities of selected depsidones isolated from Chaetomium brasiliense.

| Compound | Cell Line | Activity (GI50/IC50) | Reference |

| Mollicellin I | Bre-04 (Human Breast Cancer) | 2.5 - 8.6 µg/mL | [1] |

| Mollicellin H | Bre-04 (Human Breast Cancer) | 2.5 - 8.6 µg/mL | [1] |

| Mollicellin I | Lu04 (Human Lung Cancer) | 2.5 - 8.6 µg/mL | [1] |

| Mollicellin H | Lu04 (Human Lung Cancer) | 2.5 - 8.6 µg/mL | [1] |

| Mollicellin I | N04 (Human Neuroma) | 2.5 - 8.6 µg/mL | [1] |

| Mollicellin H | N04 (Human Neuroma) | 2.5 - 8.6 µg/mL | [1] |

| Mollicellins (1-10) | KB, BC1, NCI-H187, Cholangiocarcinoma | Cytotoxic | [6] |

| Mollicellin X, H, F | KB (Human Oral Epidermoid Carcinoma) | Potent Cytotoxicity | [8][9] |

| Mollicellin F | HepG2 (Human Hepatocellular Carcinoma) | Potent Cytotoxicity | [8][9] |

| Mollicellin B | HT-29 (Colorectal Adenocarcinoma) | Cytotoxic | [8][9] |

Future Perspectives and Conclusion

Chaetomium brasiliense has unequivocally established itself as a rich source of bioactive secondary metabolites, particularly the depsidones of the mollicellin family. The diverse and potent biological activities of these compounds, ranging from cytotoxic to antimalarial and antimicrobial, highlight the significant potential of this fungus in the search for new therapeutic agents.

Future research should focus on several key areas:

-

Exploration of Chemical Space: Further investigation into the secondary metabolite profile of C. brasiliense under different culture conditions (e.g., OSMAC approach) could lead to the discovery of novel compounds.

-

Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action of the most potent bioactive compounds is crucial for their development as drug candidates.

-

Biosynthetic Pathway Elucidation: Understanding the biosynthetic pathways of these metabolites could enable their production through synthetic biology approaches, overcoming potential supply issues from fungal fermentation.

-

Lead Optimization: The potent bioactivities of the natural products from C. brasiliense provide an excellent starting point for medicinal chemistry efforts to optimize their efficacy and safety profiles.

References

-

Isaka, M., et al. (2009). Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense. PubMed. [Link]

-

Li, G. Y., et al. (2008). Secondary Metabolites from the Fungus Chaetomium brasiliense. Helvetica Chimica Acta, 91(1), 124-129. [Link]

-

Soytong, K., et al. (2021). Secondary Metabolites and Their Biological Activities from Chaetomium. Journal of Agricultural Technology, 17(1), 339-358. [Link]

-

Promgool, T., et al. (2022). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. Natural Product Research, 36(18), 4735-4743. [Link]

-

Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. Journal of Pharmaceutics and Pharmacology Research, 4(1). [Link]

-

Promgool, T., et al. (2022). Cytotoxic and antibacterial depsidones from the endophytic fungus Chaetomium brasiliense isolated from Thai rice. Taylor & Francis Online. [Link]

-

Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. SciSpace. [Link]

-

Doveri, F. (2013). An additional update on the genus Chaetomium with descriptions of two coprophilous species, new to Italy. Mycotaxon, 124, 209-222. [Link]

-

Zhang, Y., et al. (2022). A Review on Bioactive Compounds from Marine-Derived Chaetomium Species. Journal of Fungi, 8(6), 589. [Link]

-

Rao, Q. R., et al. (2023). Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013–2022. Phytochemistry, 210, 113653. [Link]

-

Soytong, K., et al. (2021). Antimicrobial Activity of Metabolites from Chaetomium to Control Root Rot (Phytophthora parasitica) and Colletotrichum gloeosporioides (anthracnose) in Citrus. Atlantis Press. [Link]

-

Elkhateeb, W. A., et al. (2021). Highlights on Chaetomium morphology, secondary metabolites and biological activates. SciSpace. [Link]

-

Rao, Q. R., et al. (2023). Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013-2022. PubMed. [Link]

-

Rao, Q. R., et al. (2023). Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013–2022. Scilit. [Link]

-

Abdel-Azeem, A. M., et al. (2012). Chemical and bioactive diversities of the genus Chaetomium secondary metabolites. Mini reviews in medicinal chemistry, 12(2), 127-148. [Link]

-

Dwibedi, V., et al. (2023). Key insights into secondary metabolites from various Chaetomium species. Applied Microbiology and Biotechnology, 107(2-3), 509-526. [Link]

-

Dwibedi, V., et al. (2022). Key insights into secondary metabolites from various Chaetomium species. ResearchGate. [Link]

-

Dwibedi, V., et al. (2023). Key insights into secondary metabolites from various Chaetomium species. PubMed. [Link]

-

Abdel-Azeem, A. M., et al. (2012). Chemical and Bioactive Diversities of the Genus Chaetomium Secondary Metabolites. Bentham Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. auctoresonline.com [auctoresonline.com]

- 3. Chemical and bioactive diversities of the genus Chaetomium secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mycosphere.org [mycosphere.org]

- 6. Antimalarial and cytotoxic depsidones from the fungus Chaetomium brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Key insights into secondary metabolites from various Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical diversity and biological activities of specialized metabolites from the genus Chaetomium: 2013-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

Technical Guide: Metabolite Profiling of Chaetomium sp. Eef-10

Technical Guide: Metabolite Profiling of Chaetomium sp.[1] Eef-10

Content Type: Advanced Technical Reference Primary Focus: Isolation, Structural Elucidation, and Bioactivity Profiling of Depsidones and Polyketides Target Audience: Natural Product Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary & Ecological Context

Chaetomium sp.[2][3][4][5][6][7][8] Eef-10 is a bioactive endophytic fungus isolated from the medicinal plant Eucalyptus exserta.[9] Unlike soil-dwelling saprophytes, this strain has evolved a unique metabolic profile driven by its symbiotic existence within host tissues.

The primary value of Eef-10 lies in its ability to biosynthesize depsidones (specifically Mollicellins O–R) and rare phenolic derivatives. These compounds exhibit significant cytotoxicity against human cancer cell lines (HepG2, HeLa) and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This guide details the reproducible workflow for profiling these metabolites, from solid-state fermentation to high-resolution structural elucidation.

Cultivation & Fermentation Protocol (OSMAC Approach)

To maximize the yield of depsidones, a solid-state fermentation protocol is superior to submerged liquid culture for this specific strain. The physical scaffold of the rice medium mimics the host tissue environment, triggering the expression of silent biosynthetic gene clusters (BGCs).

Step-by-Step Fermentation Workflow

-

Inoculum Preparation:

-

Solid-State Medium:

-

Substrate: 100 g commercially available rice + 100 mL distilled water in 1 L Erlenmeyer flasks.

-

Sterilization: Autoclave at 121°C for 20 minutes. Note: Ensure rice is not clumped to allow aeration.

-

-

Inoculation & Growth:

-

Dice the PDA culture into 0.5 cm³ cubes. Aseptically transfer 10 cubes per flask.

-

Incubation: Static incubation at 28°C for 30 days .

-

Endpoint: Harvest when mycelia have fully penetrated the rice substrate and secondary metabolites (pigmentation) are visible.

-

Extraction & Isolation Architecture

The extraction strategy utilizes a polarity-gradient approach to separate lipophilic depsidones from highly polar primary metabolites.

Extraction Logic[4]

-

Solvent: Ethyl Acetate (EtOAc).[4]

-

Rationale: EtOAc is moderately polar, ideal for extracting polyketides and depsidones while leaving behind sugars and highly polar salts found in the rice medium.

Isolation Workflow Diagram

The following diagram illustrates the fractionation logic required to isolate Mollicellins O–R.

Figure 1: Isolation workflow for Chaetomium sp.[1][7][8] Eef-10 metabolites.[1][5][6][9][10][11] The critical step is the silica gel gradient, where depsidones typically elute in mid-polarity fractions (Petroleum Ether/EtOAc 80:20 to 60:40).

Chemical Profiling: The Mollicellin Series

The signature metabolites of Eef-10 are depsidones , a class of polyketides featuring a cyclic ether linkage and an ester bond in a 7-membered ring system.

Key Metabolites Identified

| Compound Name | Class | Formula | Key Spectral Feature (NMR) |

| Mollicellin O | Depsidone | C₁₉H₁₆O₇ | H-bonded OH signal at δ 12.00+ |

| Mollicellin P | Depsidone | C₁₉H₁₈O₇ | Methoxy signals (δ 3.7-3.9) |

| Mollicellin H | Depsidone | C₂₀H₁₈O₇ | Known reference standard |

| Atraric Acid | Phenolic | C₁₀H₁₂O₄ | Simple aromatic signals |

Structural Elucidation (Self-Validating Protocol)

To confirm the identity of a new depsidone (e.g., Mollicellin O), the following data triangulation is required:

-

HR-ESI-MS: Establishes the molecular formula (e.g., m/z [M-H]⁻).

-

1H NMR: Identify the aromatic protons and the hydrogen-bonded hydroxyl groups (often downfield >11 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the "self-validating" step. You must observe correlations between the aromatic protons and the ester carbonyl (C-11) to confirm the depsidone core structure.

Bioactivity & Mechanism of Action

The metabolites of Eef-10 are not merely chemical curiosities; they exhibit potent biological activity. The depsidone scaffold is known to interact with cellular membranes and inhibit specific enzymes.

Quantitative Bioactivity Data

The following data summarizes the potency of Eef-10 metabolites compared to standard positive controls.

| Compound | Target: HepG2 (Liver Cancer) IC₅₀ (µM) | Target: MRSA (Antibacterial) MIC (µg/mL) |

| Mollicellin H | 5.14 | 6.21 |

| Mollicellin O | 10.23 | 12.86 |

| Camptothecin (Control) | 3.60 | -- |

| Vancomycin (Control) | -- | 1.00 |

Biosynthetic Pathway Logic

Understanding the biosynthesis helps in dereplication. Depsidones are formed via the coupling of two polyketide units (orsellinic acid derivatives), followed by oxidative coupling.

Figure 2: Proposed biosynthetic pathway. The transition from Depside to Depsidone involves a critical oxidative ring closure, likely catalyzed by a cytochrome P450 monooxygenase.

References

-

Ouyang, J., Mao, Z., Guo, H., & Shan, T. (2018).[9] "Mollicellins O–R, Four New Depsidones Isolated from the Endophytic Fungus Chaetomium sp.[9][10] Eef-10." Molecules, 23(12), 3218.

-

BenchChem. (2025).[1] "Secondary Metabolites of the Endophytic Fungus Chaetomium sp. Eef-10: A Technical Guide."

-

Zhang, Q., et al. (2012).[7] "Chemical and bioactive diversities of the genus Chaetomium secondary metabolites." Mini-Reviews in Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auctoresonline.com [auctoresonline.com]

- 8. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. exaly.com [exaly.com]

- 11. researchgate.net [researchgate.net]

Structural Determinants of Mutagenicity in Fungal Depsidones: A Comparative Analysis of Mollicellin D and Mollicellin E

Executive Summary

Fungal secondary metabolites, particularly depsidones produced by Chaetomium species, present a fascinating paradox in early-stage drug development: they exhibit potent antibacterial properties but often carry severe genotoxic liabilities. Mollicellin D and Mollicellin E are two closely related depsidone mycotoxins[1]. Despite their structural homology, they display a stark divergence in their mutagenic profiles.

As a Senior Application Scientist, understanding the causality behind this divergence is critical for rational drug design and toxicological screening. This technical guide provides an in-depth mechanistic comparison of Mollicellin D and E, detailing the structural basis of their mutagenicity, the metabolic pathways that govern their toxicity, and the validated experimental protocols required to assess them [1].

Structural Biology and Mechanistic Causality

The mutagenic potential of mollicellins is not a generalized property of the depsidone core, but is strictly governed by the presence of specific electrophilic functional groups [1].

-

Mollicellin D (

) : Features a core depsidone ring with a chlorine atom but lacks extended reactive aliphatic side chains. While it is highly bactericidal against Gram-positive bacteria, it is entirely devoid of mutagenic activity [1]. The absence of a reactive moiety prevents direct covalent interaction with bacterial DNA. -

Mollicellin E (

) : Shares the chlorinated depsidone core but is distinguished by the presence of a 3-methylbutenoic acid moiety [1]. This specific electrophilic group acts as the primary driver of genotoxicity. It allows Mollicellin E to act as a direct-acting mutagen, causing DNA lesions in Salmonella typhimurium without the need for prior metabolic activation.

The Paradox of Metabolic Detoxification

In standard genetic toxicology, the addition of rat liver homogenate (S9 fraction) is typically used to activate inert pro-mutagens into reactive electrophiles via Cytochrome P450 enzymes. However, Mollicellin E exhibits an inverse relationship [1]. Co-incubation with the S9 fraction completely abolishes its mutagenic activity and significantly reduces its antibacterial efficacy [1]. This causality indicates that mammalian hepatic enzymes rapidly metabolize the 3-methylbutenoic acid moiety into a non-reactive derivative, representing a critical metabolic detoxification pathway rather than an activation pathway.

Caption: Structural-Activity Relationship and Metabolic Detoxification Pathway of Mollicellin E.

Quantitative Data Presentation

To facilitate rapid comparative analysis for toxicologists and chemists, the physicochemical and biological properties of both compounds are summarized below.

| Property / Feature | Mollicellin D | Mollicellin E |

| Chemical Formula | ||

| Key Structural Moiety | Chlorinated Depsidone Core | Core + 3-methylbutenoic acid |

| Antibacterial Activity | High (Bactericidal) | High (Bactericidal) |

| Direct Mutagenicity (Ames) | Negative | Positive (Direct-acting) |

| Effect of S9 Fraction | No change in mutagenicity | Mutagenicity completely abolished |

| Primary Target | Bacterial cell wall/membrane | Bacterial DNA & cell wall |

Experimental Protocol: Comprehensive Mutagenicity Profiling

To establish a self-validating system for mutagenicity screening, relying on a single mutation locus is insufficient. Both reverse (Histidine auxotrophy) and forward (8-azaguanine resistance) mutation assays must be employed to capture a complete genotoxic profile [1].

Reagents and Preparations

-

Bacterial Strains : Salmonella typhimurium histidine auxotrophs (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) [1].

-

S9 Mix : Lyophilized rat liver S9 fraction (induced by Aroclor 1254), reconstituted with

and Glucose-6-phosphate to fuel Cytochrome P450 enzymatic activity. -

Test Compounds : Mollicellin D and E dissolved in DMSO (ensure final DMSO concentration on the plate does not exceed 1% to prevent solvent-induced cytotoxicity).

Step-by-Step Methodology (Pre-Incubation Method)

The pre-incubation method is chosen over the standard plate incorporation method because it increases the sensitivity of the assay for direct-acting mutagens by allowing concentrated contact between the bacteria and the compound before dilution in agar.

-

Culture Preparation : Inoculate nutrient broth with S. typhimurium and incubate at 37°C overnight on a shaker until reaching a density of

cells/mL. -

Assay Assembly : In sterile glass tubes, combine:

- mL of the bacterial culture.

- mL of the test compound (Mollicellin D or E at varying concentrations: 10, 50, 100 µ g/plate ).

- mL of either S9 mix (for metabolic testing) or 0.1 M phosphate buffer pH 7.4 (for direct-acting testing).

-

Pre-Incubation : Incubate the mixture at 37°C for 20 minutes to allow the compound to permeate the bacterial cells and interact with DNA.

-

Plating (Reverse Mutation) : Add

mL of molten top agar (containing trace amounts of histidine and biotin to allow initial cell divisions necessary for mutation fixation). Vortex gently and pour onto minimal glucose agar plates. -

Plating (Forward Mutation) : For 8-azaguanine resistance, plate the pre-incubated bacteria onto media supplemented with 8-azaguanine. (Mutagens will inactivate the hprt equivalent gene, allowing colonies to survive in the presence of the toxic analog) [1].

-

Incubation & Scoring : Incubate all plates inverted at 37°C for 48 to 72 hours. Count the number of revertant/resistant colonies using an automated colony counter.

Self-Validation Criteria

The protocol is only deemed valid if:

-

Negative Control : The DMSO vehicle control falls within the historical spontaneous mutation rate for the specific strain.

-

Positive Controls : Direct-acting controls (e.g., Sodium azide) and S9-dependent controls (e.g., 2-aminoanthracene) exhibit a minimum 3-fold increase in colony counts compared to the negative control.

Caption: Validated Experimental Workflow for Ames Test Mutagenicity Profiling.

Conclusion

The comparative analysis of Mollicellin D and E underscores a fundamental principle in toxicological drug development: minor structural variations dictate profound differences in biological safety. The presence of the 3-methylbutenoic acid moiety in Mollicellin E transforms a purely bactericidal depsidone into a direct-acting mutagen [1]. Furthermore, the unique ability of mammalian S9 fractions to detoxify—rather than activate—Mollicellin E highlights the necessity of comprehensive in vitro metabolic profiling before advancing fungal-derived scaffolds into in vivo models.

References

-

Stark, A. A., Kobbe, B., Matsuo, D., Büchi, G., Wogan, G. N., & Demain, A. L. (1978). Mollicellins: mutagenic and antibacterial mycotoxins. Applied and Environmental Microbiology, 36(3), 412-420. URL:[Link]

-

Zhao, P., Yang, M., Zhu, G., & Xia, X. (2021). Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities. ResearchGate. URL:[Link]

The Core Mechanism of Action of Chlorinated Depsidones: A Technical Guide for Drug Development Professionals

Abstract

Chlorinated depsidones, a unique class of polyketide natural products, have garnered significant attention within the scientific community for their potent and diverse biological activities. Exhibiting promising anticancer, antibacterial, and anti-inflammatory properties, these halogenated compounds represent a compelling scaffold for novel therapeutic development. This in-depth technical guide synthesizes the current understanding of the core mechanisms of action of chlorinated depsidones. We will delve into their primary molecular targets, the intricate signaling pathways they modulate, and the critical role of chlorine substitution in their bioactivity. This guide is intended for researchers, scientists, and drug development professionals, providing a foundation of technical knowledge to inform and accelerate the progression of chlorinated depsidones from promising natural products to clinically relevant therapeutic agents.

Introduction: The Therapeutic Potential of Chlorinated Depsidones

Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone heterocyclic ring system. While naturally occurring depsidones from lichens and fungi have long been recognized for their biological activities, the introduction of chlorine atoms onto the depsidone scaffold has been shown to significantly enhance their therapeutic potential[1][2]. This guide will focus specifically on the mechanistic underpinnings of these chlorinated derivatives, exploring how this halogenation influences their interactions with biological systems at a molecular level.

The diverse bioactivities of chlorinated depsidones stem from their ability to interact with a range of cellular targets, leading to the modulation of critical signaling pathways involved in cell proliferation, inflammation, and microbial growth. Understanding these mechanisms is paramount for the rational design and development of next-generation depsidone-based therapeutics with improved efficacy and selectivity.

Anticancer Mechanisms of Action

The anticancer properties of chlorinated depsidones are a primary focus of current research. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, and their mechanisms of action are multifaceted, primarily involving the induction of DNA damage and the modulation of key signaling pathways that govern cell survival and proliferation.

Inhibition of Topoisomerases: Inducing Cytotoxic DNA Lesions

A key mechanism through which some chlorinated compounds, including those with similar structural motifs to depsidones, exert their anticancer effects is through the inhibition of topoisomerases[3]. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination[4].

-

Topoisomerase I Inhibition: Certain chlorinated indenoisoquinolines, which share some structural similarities with depsidones, act as Topoisomerase I (Top1) poisons[5]. They intercalate into the DNA-Top1 cleavage complex, stabilizing it and preventing the religation of the single-strand break. This leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. Molecular modeling studies have suggested that the chlorine atom can engage in specific interactions within the binding pocket, contributing to the stability of the ternary complex[5].

-

Topoisomerase II Inhibition: Other chlorinated compounds have been shown to target Topoisomerase II (TopII), an enzyme that creates transient double-strand breaks in DNA. Bis-3-chloropiperidines, for example, induce DNA damage that can subsequently inhibit the activity of human topoisomerase IIα[2]. It is plausible that chlorinated depsidones could act through a similar mechanism, either by directly inhibiting the enzyme or by creating DNA adducts that interfere with its function.

Modulation of Key Signaling Pathways in Cancer

Chlorinated depsidones have been shown to modulate several signaling pathways that are frequently dysregulated in cancer, including the NF-κB, Nrf2, and STAT3 pathways.

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.

Some depsidones have been shown to suppress NF-κB activation[6]. The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression[7][8]. Downstream targets of NF-κB that are consequently downregulated include anti-apoptotic proteins and inflammatory mediators like COX-2[6].

The Nrf2 and STAT3 pathways are also critical regulators of cellular homeostasis and are often dysregulated in cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, while STAT3 is involved in cell proliferation and survival. Some depsidones have been shown to modulate these pathways, although the precise role of chlorination in this context requires further investigation[6].

Antibacterial Mechanism of Action

Chlorinated depsidones exhibit significant activity against a range of bacteria, particularly Gram-positive strains. The presence of chlorine atoms on the depsidone scaffold is often crucial for their antibacterial potency.

The exact molecular targets for the antibacterial activity of chlorinated depsidones are still under investigation. However, several potential mechanisms have been proposed:

-

Inhibition of Essential Enzymes: Chlorinated depsidones may inhibit key bacterial enzymes involved in vital cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. For instance, some natural products with similar structures have been shown to inhibit bacterial tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase[9].

-

Disruption of Cell Membrane Integrity: The lipophilic nature of chlorinated depsidones may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

The structure-activity relationship studies have consistently shown that the number and position of chlorine atoms on the depsidone ring system significantly influence the antibacterial activity[1].

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of chlorinated depsidones are closely linked to their ability to inhibit the production of pro-inflammatory mediators.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Several depsidones have been shown to inhibit COX-2 activity and expression[1][10]. The inhibition of COX-2 by chlorinated depsidones would lead to a reduction in prostaglandin synthesis, thereby alleviating the inflammatory response. The presence of chlorine atoms can enhance the inhibitory potency against COX-2[11].

Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a process that also generates reactive oxygen species (ROS). Overproduction of uric acid and ROS is associated with inflammatory conditions such as gout. Some depsidones have demonstrated potent inhibitory activity against XO[1][12]. The mechanism of inhibition is often competitive, with the depsidone binding to the active site of the enzyme[13][14].

Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of action of chlorinated depsidones, a variety of in vitro assays are employed. The following are representative protocols for assessing their cytotoxic and antibacterial activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the chlorinated depsidone in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of cancer cell lines should be based on the research question. For example, to study the effect on colon cancer, cell lines like HCT116 or DLD-1 would be appropriate.

-

Incubation Time: The duration of compound exposure is critical. Shorter times may reveal acute toxicity, while longer times can assess effects on cell proliferation.

-

MTT Concentration and Incubation: The concentration of MTT and the incubation time should be optimized for each cell line to ensure a linear response.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that shows no visible growth is the MIC.

Step-by-Step Protocol (Broth Microdilution Method):

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the chlorinated depsidone in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

(Optional) Determine Minimum Bactericidal Concentration (MBC): Subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Causality Behind Experimental Choices:

-

Choice of Bacteria: The selection of bacterial strains should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Clinically relevant and resistant strains (e.g., MRSA) are also important to include.

-

Inoculum Size: A standardized inoculum is crucial for the reproducibility of the assay.

-

Growth Medium: The choice of medium should support the growth of the test organism and not interfere with the activity of the compound.

Structure-Activity Relationship (SAR) and the Role of Chlorination

The biological activity of depsidones is significantly influenced by their chemical structure, and the presence of chlorine atoms is a key determinant of their potency.

-

Enhancement of Lipophilicity: Chlorination generally increases the lipophilicity of the depsidone molecule. This can enhance its ability to cross cell membranes, leading to higher intracellular concentrations and improved target engagement.

-

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron distribution within the depsidone ring system. This can influence the binding affinity of the molecule to its target proteins through electrostatic interactions or by modifying the reactivity of adjacent functional groups.

-

Positional Importance: The position of the chlorine atom(s) on the depsidone scaffold is critical for activity. Specific positions may be involved in direct interactions with amino acid residues in the binding pocket of a target enzyme, while others may be less critical or even detrimental to activity. For example, studies have shown that chlorination at specific positions can dramatically boost antibacterial capacity[1]. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of chlorinated depsidones with their biological activities, aiding in the design of more potent analogs[15][16][17][18][19].

Table 1: Representative Biological Activities of Chlorinated Depsidones

| Compound | Biological Activity | Target/Mechanism | IC₅₀/MIC | Reference |

| Various Chlorinated Depsidones | Cytotoxicity | Topoisomerase Inhibition | Varies | [3] |

| Depsidone Derivatives | Anti-inflammatory | COX-2 Inhibition | IC₅₀: 7.01 µM | [1] |

| Depsidone Derivatives | Anti-inflammatory | Xanthine Oxidase Inhibition | Potent | [1] |

| Chlorinated Depsidones | Antibacterial (Gram-positive) | Not fully elucidated | MIC: 0.8 - 41.1 µg/mL | [1][2] |

Conclusion and Future Directions

Chlorinated depsidones represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action, involving the inhibition of key enzymes like topoisomerases and the modulation of critical signaling pathways such as NF-κB, provide a solid foundation for their further development. The crucial role of chlorination in enhancing their bioactivity underscores the importance of medicinal chemistry efforts to optimize their structure for improved potency and selectivity.

Future research in this field should focus on:

-

Target Deconvolution: Identifying the specific molecular targets of chlorinated depsidones for their various biological activities.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions and downstream signaling events through which these compounds exert their effects.

-

Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead compounds in relevant animal models.

-

Synthetic Analogue Development: Utilizing the established structure-activity relationships to design and synthesize novel chlorinated depsidone analogues with enhanced therapeutic profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of chlorinated depsidones and pave the way for their translation into novel clinical treatments for cancer, infectious diseases, and inflammatory disorders.

References

-

Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1654-1657. [Link]

-

Cushman, M., et al. (2015). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry, 58(24), 9645-9660. [Link]

-

Mohamed, A. A., et al. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ, 11, e15202. [Link]

-

Carlini, P., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 24(7), 6377. [Link]

-

Pranzo, A., et al. (2017). Direct and Topoisomerase II mediated DNA damage by Bis-3-chloropiperidines: the importance of being an earnest G. Scientific Reports, 7(1), 1-13. [Link]

-

Deng, F., et al. (2010). Quantitative structure activity relationship (QSAR) of chlorine effects on E(LUMO) of disinfection by-product. Chemosphere, 78(6), 701-706. [Link]

-

Papierska, K., et al. (2021). Lichen-Derived Depsides and Depsidones Modulate the Nrf2, NF-κB and STAT3 Signaling Pathways in Colorectal Cancer Cells. Molecules, 26(16), 4787. [Link]

-

Jadhav, A. L., et al. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 7(5), a366-a377. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Roy, K., et al. (2019). In Silico Analysis of Depsidone as Anticancer. Der Pharma Chemica, 11(3), 1-6. [Link]

-

Chambers, J. E. (1995). Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds. Defense Technical Information Center. [Link]

-

National Institute of Technology and Evaluation. (2017). Quantitative Structure Activity Relationships (QSAR) and Category Approach. [Link]

-

Staker, B. L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. [Link]

-

Setyaningsih, D., et al. (2016). In Silico Analysis of Depsidone as Anticancer. Der Pharma Chemica, 8(19), 238-242. [Link]

-

Jadhav, A. L., et al. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 7(5), a366-a377. [Link]

-

Bhardwaj, A., et al. (2005). Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. The International Journal of Biochemistry & Cell Biology, 37(5), 1109-1119. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Farkas, D., et al. (2020). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Molecules, 25(9), 2157. [Link]

-

Narayan, A. R., et al. (2015). The Recurring Roles of Chlorine in Synthetic and Biological Studies of the Lissoclimides. Accounts of chemical research, 48(3), 654-665. [Link]

-

An, F., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 8(3), e57319. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Laponogov, I., et al. (2018). DNA Topoisomerase Inhibitors: Trapping a DNA-Cleaving Machine in Motion. Molecules, 23(11), 2913. [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

Yu, H., & Kim, Y. (2000). Kinetics and inhibition of reductive dechlorination of chlorinated ethylenes by two different mixed cultures. Water research, 34(10), 2737-2744. [Link]

-

LITFL. (n.d.). Minimum Inhibitory Concentration. CCC Infectious disease. [Link]

-

Okamoto, K., et al. (1994). Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor. Journal of Biological Chemistry, 269(31), 19895-19902. [Link]

-

Lin, S., et al. (2020). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Medical Science Monitor Basic Research, 26, e921323-1. [Link]

-

Shan, J., et al. (2009). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Molecular medicine reports, 2(1), 85-89. [Link]

-

Proença, C., et al. (2023). Inhibition of COX-2-mediated production of PGE2 by luteolin and its chlorinated derivatives. Pharmaceuticals, 16(10), 1435. [Link]

-

Tshinyanga, N. T., et al. (2023). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. International Journal of Molecular Sciences, 24(15), 12156. [Link]

-

Radi, A. E., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors, 21(18), 6061. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Borges, F., et al. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Molecules, 24(15), 2791. [Link]

-

Mondal, S., et al. (2017). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. Journal of chemical information and modeling, 57(12), 3046-3062. [Link]

-

Deborde, M., & von Gunten, U. (2008). A Kinetic Study of the Reaction of Aqueous Chlorine and Chlorine Dioxide with Amino Acids, Peptides and Proteins. Water Research, 42(1-2), 13-26. [Link]

-

Science.gov. (n.d.). molecular docking experiments: Topics. [Link]

-

Alves-Ferreira, D. M., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 11(25), 12157. [Link]

-

Waclaw, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Singh, U. C. (2014). Molecular Docking Studies: The Success Should Overrule the Doubts. Journal of Computational Science & Systems Biology, 7(5), 208-212. [Link]

-

Schmidt, K. N., et al. (2010). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Current pharmaceutical design, 16(29), 3249-3262. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7856. [Link]

-

Al-Mousawi, M. Q., et al. (2023). Cynthichlorine Extracted from Ascidian Cynthia savignyi from Djibouti: Optimization of Extraction, In Vitro Anticancer Profiling, and In Silico Approach. Molecules, 28(15), 5821. [Link]

-

Khan, A., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 19(22), 3761-3784. [Link]

-

Barnes, P. J., & Karin, M. (1997). Inhibition of Nuclear Factor Kappa B (NF-B): An Emerging Theme in Anti-Inflammatory Therapies. New England Journal of Medicine, 336(15), 1066-1071. [Link]

Sources

- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and Topoisomerase II mediated DNA damage by Bis-3-chloropiperidines: the importance of being an earnest G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase Inhibitors: Trapping a DNA-Cleaving Machine in Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lichen-Derived Depsides and Depsidones Modulate the Nrf2, NF-κB and STAT3 Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins | MDPI [mdpi.com]

- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]

- 14. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure activity relationship (QSAR) of chlorine effects on E(LUMO) of disinfection by-product: Chlorinated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Quantitative Structure Activity Relationships (QSAR) and Category Approach | Chemical Management | National Institute of Technology and Evaluation (NITE) [nite.go.jp]

- 19. ijnrd.org [ijnrd.org]

Mollicellin D: A Depsidone-Based Antimicrobial Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), represents a critical global health crisis. As traditional beta-lactam antibiotics lose efficacy due to target modification (e.g., the acquisition of the mecA gene encoding PBP2a), the discovery of novel chemotypes with unique mechanisms of action is imperative. This technical whitepaper provides an in-depth analysis of Mollicellin D , a polyphenolic polyketide (depsidone) isolated from endophytic fungi, detailing its chemical profile, structure-activity relationship (SAR), mechanistic targeting of MRSA, and the standardized in vitro protocols required for its evaluation.

Chemical Profile and Biosynthetic Origin

Mollicellin D (Chemical Formula:

This compound is primarily isolated from the rice media fermentation of the endophytic fungus2[2]. Fungal endophytes like C. brasiliense utilize hybrid polyketide synthase (PKS) pathways to assemble these complex backbones, utilizing orcinol derivatives and orsellinic acid as starting precursors[1].

Structure-Activity Relationship (SAR)

The antimicrobial potency of Mollicellin D against MRSA is not coincidental; it is dictated by specific functional group substitutions that enhance its binding affinity to bacterial targets. 3 on the mollicellin family reveal the following causal relationships[3]:

-

C-4 Aldehyde & C-7 Methoxyl Groups: The introduction of an aldehyde group at the C-4 position and a methoxyl group at the C-7 position provides a marked improvement in anti-MRSA inhibition[2]. These groups likely act as hydrogen bond acceptors/donors, stabilizing the compound within the binding pocket of bacterial enzymes.

-

E-Ring Chlorination: The presence of a chlorine atom (as seen in Mollicellin D) increases the lipophilicity of the molecule. This hydrophobic descriptor is essential for penetrating the thick peptidoglycan layer of Gram-positive bacteria and anchoring the molecule to lipid-bound membrane proteins[3].

-

Lactone Ring Integrity: A complete, unbroken central lactone ring is strictly required to maintain the rigid 3D conformation necessary for target engagement[1].

Mechanism of Action: Targeting MRSA

Unlike conventional beta-lactams that are rendered obsolete by MRSA's altered penicillin-binding proteins, depsidones exhibit a distinct mechanism of action.

4 on structurally related chlorinated depsidones demonstrate high binding-free energy (BFE) to the allosteric sites of Penicillin-Binding Protein 2a (PBP2a) [4][5]. By binding allosterically, Mollicellin D induces a conformational change that prevents PBP2a from cross-linking peptidoglycan chains. This halts cell wall synthesis, compromises osmotic stability, and ultimately triggers bacterial lysis. Furthermore, depsidones have been observed to disrupt the formation of staphylococcal biofilms, eradicating pre-formed colonies that are typically recalcitrant to standard antibiotic therapy[6][7].

Fig 1: Proposed mechanism of action of Mollicellin D targeting PBP2a to induce MRSA cell lysis.

Quantitative Efficacy Data

The in vitro efficacy of Mollicellin D has been validated across multiple studies utilizing clinical MRSA isolates. The table below summarizes the Minimum Inhibitory Concentration (MIC) data of Mollicellin D alongside its structural analogs and standard reference antibiotics[3][8].

| Compound | Chemical Class | Source Organism | MIC against MRSA (μg/mL) |

| Mollicellin D | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |

| Mollicellin S | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |

| Mollicellin T | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |

| Mollicellin U | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |

| Mollicellin H | Depsidone | Chaetomium brasiliense SD-596 | 6.25 - 12.5 |

| Vancomycin (Control) | Glycopeptide | Amycolatopsis orientalis | 1.0 - 1.56 |

Experimental Protocol: In Vitro Screening against MRSA

To ensure scientific integrity and reproducibility, the evaluation of Mollicellin D must follow a self-validating protocol. The following methodology details the Broth Microdilution assay for MIC determination, engineered with internal controls to rule out false positives/negatives[6].

Causality-Driven Methodology

-

Inoculum Standardization: Cultivate MRSA strains on Mueller-Hinton Agar (MHA) at 37°C for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

CFU/mL). Rationale: Standardizing the inoculum prevents artificially high MICs caused by bacterial overpopulation (the inoculum effect). -

Compound Preparation & Dilution: Dissolve purified Mollicellin D (>98% purity via HPLC) in Dimethyl Sulfoxide (DMSO) to create a stock solution. Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well microtiter plate. Rationale: CAMHB provides standardized calcium and magnesium levels crucial for consistent bacterial growth. The final DMSO concentration must strictly remain below 1% (v/v) to ensure the solvent itself does not induce bacterial cytotoxicity, which would yield a false-positive antimicrobial reading.

-

Inoculation: Add 100 μL of the adjusted bacterial suspension to each well containing 100 μL of the diluted compound, achieving a final testing concentration of

CFU/mL. -

Self-Validating Controls:

-

Positive Growth Control: CAMHB + MRSA inoculum (Validates bacterial viability).

-

Negative Sterility Control: CAMHB only (Validates media sterility).

-

Reference Standard: Vancomycin serially diluted in CAMHB + MRSA (Benchmarks assay sensitivity against known clinical parameters).

-

-

Incubation & Quantitative Readout: Incubate aerobically at 37°C for 18-24 hours. Measure the optical density at 600 nm (

) using a microplate reader. Rationale: Relying on spectrophotometric quantification (

Fig 2: Step-by-step in vitro screening workflow for Mollicellin D against MRSA strains.

Conclusion and Future Perspectives

Mollicellin D represents a highly promising scaffold for anti-MRSA drug development. Based on Lipinski's Rule of 5, depsidone compounds generally exhibit favorable pharmacokinetic properties, being highly permeable and easily absorbed[4]. Future drug development efforts should focus on utilizing Mollicellin D not only as a standalone therapeutic but also as an antibiotic adjuvant. By allosterically inhibiting PBP2a, Mollicellin D has the potential to resensitize highly resistant MRSA strains to legacy beta-lactam antibiotics, thereby extending the clinical lifespan of our current antibiotic arsenal.

References

-

Title: Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress | Source: RSC Advances | URL: [Link]

-

Title: Mollicellins S-U, three new depsidones from Chaetomium brasiliense SD-596 with anti-MRSA activities | Source: The Journal of Antibiotics (ProQuest) | URL: [Link]

-